molecular formula C10H12O2 B6234891 (3,4-dihydro-2H-1-benzopyran-6-yl)methanol CAS No. 99186-11-5

(3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Cat. No. B6234891
CAS RN: 99186-11-5
M. Wt: 164.2
InChI Key:
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Description

(3,4-dihydro-2H-1-benzopyran-6-yl)methanol, commonly referred to as benzopyran-6-ylmethanol, is a chemical compound found in nature and is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 180°C. Benzopyran-6-ylmethanol has been studied extensively for its potential therapeutic effects and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Benzopyran-6-ylmethanol has been studied extensively for its potential therapeutic effects. It has been found to possess a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo models. It has been used in the treatment of a variety of diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. It has also been studied for its potential use in the treatment of cardiovascular diseases, inflammation, and pain.

Mechanism of Action

The mechanism of action of benzopyran-6-ylmethanol is not completely understood. However, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2, benzopyran-6-ylmethanol is thought to reduce inflammation and pain. Additionally, it has been found to possess antioxidant and anti-cancer properties, which may be related to its ability to inhibit the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
Benzopyran-6-ylmethanol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess anti-diabetic and neuroprotective effects. Additionally, it has been found to possess anti-microbial and anti-viral properties, and to possess cardioprotective effects.

Advantages and Limitations for Lab Experiments

The use of benzopyran-6-ylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it ideal for use in laboratory experiments. Additionally, it is relatively easy to synthesize, and is stable in a variety of solvents. However, it is not soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in lipids, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of benzopyran-6-ylmethanol. One potential direction is the development of new therapeutic applications for the compound, such as the treatment of cancer, diabetes, and neurodegenerative diseases. Additionally, further research into its mechanism of action could lead to the development of more effective treatments for a variety of conditions. Additionally, further research into its biochemical and physiological effects could lead to the development of new applications for the compound, such as the development of new drugs or treatments for inflammation and pain. Finally, further research into its solubility and stability could lead to the development of new formulations for the compound.

Synthesis Methods

Benzopyran-6-ylmethanol can be synthesized in a number of ways, including a one-pot synthesis, a two-step synthesis, and a multi-step synthesis. The one-pot synthesis involves the reaction of 3,4-dihydro-2H-benzopyran-6-ylmethanol with an acid catalyst and an organic solvent, such as dichloromethane. The two-step synthesis involves the reaction of 3,4-dihydro-2H-benzopyran-6-ylmethanol with a base, such as sodium hydroxide, followed by the addition of an acid catalyst. The multi-step synthesis involves the reaction of 3,4-dihydro-2H-benzopyran-6-ylmethanol with an acid catalyst, followed by a series of reactions with various reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,4-dihydro-2H-1-benzopyran-6-yl)methanol involves the conversion of a benzopyran compound to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "2-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sulfuric acid", "methanol" ], "Reaction": [ "Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium methoxide to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester", "Conversion of 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester to 3-(2-nitrophenyl)-3-oxopropanoic acid ethyl ester through nitration with 2-nitrobenzaldehyde and sulfuric acid", "Reduction of 3-(2-nitrophenyl)-3-oxopropanoic acid ethyl ester to 3-(2-amino-phenyl)-3-oxopropanoic acid ethyl ester using sodium borohydride", "Cyclization of 3-(2-amino-phenyl)-3-oxopropanoic acid ethyl ester in the presence of acetic acid to form 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid ethyl ester", "Hydrolysis of 3,4-dihydro-2H-1-benzopyran-6-carboxylic acid ethyl ester with sodium hydroxide to form (3,4-dihydro-2H-1-benzopyran-6-yl)methanol" ] }

CAS RN

99186-11-5

Product Name

(3,4-dihydro-2H-1-benzopyran-6-yl)methanol

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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